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molecular formula C6H11N3 B8686814 Ethyl-(3H-imidazol-4-ylmethyl)-amine CAS No. 680590-99-2

Ethyl-(3H-imidazol-4-ylmethyl)-amine

Cat. No. B8686814
M. Wt: 125.17 g/mol
InChI Key: XNLRNDUNAWNDTC-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of ethylamine with 3H-imidazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[N:4]1[CH:8]=[C:7]([CH:9]=O)[NH:6][CH:5]=1>>[CH2:1]([NH:3][CH2:9][C:7]1[NH:6][CH:5]=[N:4][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC(=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC=1NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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